N-(2-Hydroxyethyl)-7(Z),10(Z),13(Z),16(Z),19(Z)-docosapentaenamide

Cannabinoid Receptor Binding Endocannabinoid Pharmacology Receptor Selectivity

(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide (CAS 162758-94-3), also widely known as synaptamide or N-docosahexaenoylethanolamine (DHEA), is an endogenous metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA) and a member of the N-acylethanolamine (NAE) signaling lipid family. Structurally analogous to the endocannabinoid anandamide (AEA), synaptamide distinguishes itself by engaging a unique receptor system—the adhesion G protein-coupled receptor GPR110 (ADGRF1)—and by driving potent, cannabinoid receptor-independent neurogenic and synaptogenic effects at low nanomolar concentrations.

Molecular Formula C24H39NO2
Molecular Weight 373.6 g/mol
Cat. No. B593005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxyethyl)-7(Z),10(Z),13(Z),16(Z),19(Z)-docosapentaenamide
SynonymsN-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide
Molecular FormulaC24H39NO2
Molecular Weight373.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,26H,2,5,8,11,14,17-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-
InChIKeyXZURZCGSKALDLA-JLNKQSITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide (Synaptamide): Core Identity and Pharmacological Scope for Scientific Procurement


(7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide (CAS 162758-94-3), also widely known as synaptamide or N-docosahexaenoylethanolamine (DHEA), is an endogenous metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA) and a member of the N-acylethanolamine (NAE) signaling lipid family [1]. Structurally analogous to the endocannabinoid anandamide (AEA), synaptamide distinguishes itself by engaging a unique receptor system—the adhesion G protein-coupled receptor GPR110 (ADGRF1)—and by driving potent, cannabinoid receptor-independent neurogenic and synaptogenic effects at low nanomolar concentrations [2].

Class n-3 polyunsaturated N-acylethanolamine (NAE) lipid mediator
Isomer 7Z,10Z,13Z,16Z,19Z (n-3) configuration, distinct from n-6 isomer
Profile CB2-preferring endocannabinoid-like compound with reported Nur77 engagement

Why Procurement of (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide Cannot Be Replaced by In-Class N-Acylethanolamines


Generic substitution among N-acylethanolamines (NAEs) such as palmitoylethanolamide (PEA), oleoylethanolamide (OEA), or even the close structural analog anandamide (AEA) is scientifically untenable due to divergent primary receptor engagement and functional outcomes. While AEA mediates its effects predominantly via cannabinoid receptors CB1 and CB2, synaptamide (DHEA) exerts its core neurogenic and synaptogenic activities independently of these receptors and instead acts as a ligand for the orphan adhesion GPCR GPR110 [1]. This fundamental mechanistic divergence results in distinct pharmacological profiles, with synaptamide uniquely promoting hippocampal development and cognitive recovery in vivo at doses where other NAEs show no or different effects [2].

n-6 DPA-EA isomer
Reported to activate both CB1 and CB2 receptors; may obscure CB2-selective signaling readouts expected with n-3 DPA-EA.
Anandamide (AEA)
Dual CB1/CB2 agonist; its CB1 activity may confound pathway-specific interpretation and lacks reported Nur77-mediated nuclear signaling.
PEA / OEA
Do not engage CB2 or TRPV1 channels; no reported Nur77-dependent lipid remodeling, limiting endocannabinoid-nuclear crosstalk studies.

Product-Specific Quantitative Evidence Guide: (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide (Synaptamide) Differentiation Data


CB1 Receptor Binding Affinity: A ~10-Fold Lower Affinity vs. Anandamide Drives Cannabinoid-Independent Functional Selection

In direct head-to-head binding assays using rat brain CB1 receptor, synaptamide (DHEA) exhibits a Ki of 324 nM, which is approximately 10-fold higher (i.e., lower affinity) than the Ki observed for anandamide (AEA), its closest structural analog . This quantitative difference in binding affinity is the foundational evidence for synaptamide's unique cannabinoid-independent mechanism of action. At functional concentrations (10–100 nM) where synaptamide robustly stimulates neurite growth and synaptogenesis, its CB1 receptor occupancy is minimal, thereby avoiding CB1-mediated psychoactive and off-target effects associated with AEA and other cannabinoid agonists [1].

CB1 Activation
Head-to-head
n-3 DPA-EA: no CB1 activation detected AEA: activates CB1 (EC50 0.7–543 nM) n-6 DPA-EA: activates CB1
Supports CB2-selective pathway research without CB1 confounding.
Recombinant CB1/CB2 functional assays, TRPV1 co-assessment (Alharthi et al. 2018).
Cannabinoid Receptor Binding Endocannabinoid Pharmacology Receptor Selectivity

Neurite Growth and Synaptogenesis Potency: Synaptamide Outperforms DHA at >1000-Fold Lower Concentrations

Cross-study comparison of dose-response data reveals a substantial potency advantage for synaptamide over its metabolic precursor, docosahexaenoic acid (DHA). Synaptamide stimulates neurite growth, synaptogenesis, and glutamatergic synaptic activity in developing hippocampal neurons at concentrations of 10–100 nM [1]. In contrast, DHA, the omega-3 fatty acid from which synaptamide is endogenously synthesized, is typically required at low micromolar concentrations (e.g., 1–10 μM) to elicit similar neurogenic effects [2]. This >1000-fold difference in effective concentration demonstrates that synaptamide is the direct, potent bioactive mediator of DHA's neurological benefits, and its use as a research tool offers a far more precise and efficient means to probe these pathways.

Hepatocyte Cytotoxicity
Head-to-head
DPA-EA: IC50 >10 µM (71.7% viability at 10 µM) Celastrol: IC50 = 2.67 µM >3.7-fold difference in IC50
Reported wider cytotoxicity margin in steatosis model hepatocytes.
HepG2 cells, MTT assay, 24 h, palmitic acid co-stimulation (Fang et al. 2023).
Neurogenesis Neurite Outgrowth Synaptogenesis

Exclusive GPR110 Receptor Engagement: Synaptamide is the Only N-Acylethanolamine Displacing GPR110 Binding

Direct head-to-head competition assays using a biotinylated synaptamide analog (G1) demonstrated that among a panel of fatty acid ethanolamides, only synaptamide (DHEA) was able to displace G1 binding to the orphan adhesion G protein-coupled receptor GPR110 (ADGRF1) [1]. Neither anandamide (AEA), palmitoylethanolamide (PEA), nor oleoylethanolamide (OEA) showed any significant displacement activity. This receptor specificity is functionally critical, as GPR110 activation by synaptamide leads to Gαs protein coupling, increased cAMP production, and subsequent PKA/CREB-mediated neurogenesis and cognitive enhancement in vivo [2].

Lipidomic Fingerprint
Head-to-head
DPA-EA: preferential ceramide (Cer) modulation Celastrol: over-downregulation of sphingomyelin (SM) Qualitative divergence in lipid class sensitivity
Enables ceramide-focused lipidomic interpretation without SM disruption.
UPLC-triple TOF-MS, palmitic acid-stimulated HepG2 cells, n=7 (Fang et al. 2023).
Orphan GPCR Receptor Pharmacology Synaptic Plasticity

In Vivo Brain Penetration: Superior Brain Uptake of Synaptamide Relative to DHA

In a direct comparative in vivo study using carbon-14 radiolabeled compounds in mice, brain uptake of labeled synaptamide was found to be greater than that of labeled docosahexaenoic acid (DHA) [1]. This finding is consistent with previous studies from the same laboratory showing that the structurally related endocannabinoid anandamide (AEA) also exhibits greater brain penetration than its precursor fatty acid, arachidonic acid (AA). The enhanced brain uptake of synaptamide compared to DHA supports its role as a privileged endogenous signaling molecule for central nervous system functions, and this pharmacokinetic advantage is a critical consideration for in vivo CNS research applications.

Phototype Dependence
Data to verify
DPA-EA: significantly higher in skin phototype II vs. V (p = 0.0002) Other 10 NAEs: no significant phototype dependence (p > 0.05)
Requires phototype-stratified analysis in human metabolomics studies.
Human serum baseline, simulated solar UVR; source review advised (CORE/Mendeley).
Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

In Vivo Anti-Inflammatory Activity: Synaptamide but not EPEA Reverses LPS-Induced Hippocampal Cytokine Elevation

In a head-to-head in vivo study using an LPS-induced neuroinflammation mouse model, synaptamide (DHEA) and its omega-3 counterpart eicosapentaenoylethanolamide (EPEA) were directly compared. Synaptamide, but not EPEA, reversed the LPS-mediated increase in hippocampal TNF-α and IL-1β levels [1]. While both compounds contributed to microglia polarization towards an M2 phenotype, the differential ability to suppress key pro-inflammatory cytokines in the hippocampus highlights a superior anti-neuroinflammatory efficacy for synaptamide in this model. In vitro, synaptamide also showed higher activity than EPEA in preventing LPS-mediated increase in proinflammatory cytokines in microglia culture [2].

In Vivo Lipid Modulation
Class-level
DPA-EA + DHA-EA mixture: significant decrease in TG, TC, LDL; increase in HDL (p
Supports metabolic disease model research with algae-derived formulation.
Mixture effect; DPA-EA contribution not isolated. Intragastric administration (Fang et al. 2023).
Nuclear Receptor Target
Class-level
DPA-EA: Nur77 agonist + CB2/TRPV1 activity AEA: CB1/CB2/TRPV1, no Nur77 reported PEA/OEA: PPAR-α, no CB2/TRPV1 or Nur77 activity
Enables dual membrane-nuclear signaling pathway research.
Nur77 mechanism from Fang et al. 2020/2023; CB2/TRPV1 from Alharthi et al. 2018.
Neuroinflammation Cytokine Modulation In Vivo Pharmacology

Hydrolysis Susceptibility: Baseline Synaptamide Stability Relative to Synthetic Derivatives

Patent literature explicitly describes synaptamide (DEA) as having baseline susceptibility to hydrolysis by fatty acid amide hydrolase (FAAH), which limits its in vivo half-life and potency [1]. This property is used as a comparative benchmark: the invention provides derivatives of synaptamide that exhibit 'increased potency and hydrolysis resistance as compared to DEA' [2]. This class-level inference establishes that while synaptamide is the endogenous, physiologically relevant mediator, its rapid enzymatic degradation is a key consideration for experimental design. Researchers selecting the native compound for studies that require sustained signaling may need to account for this metabolic vulnerability, which can be mitigated by using stabilized synthetic analogs where prolonged action is critical.

Nuclear Receptor Target
Class-level
DPA-EA: Nur77 agonist + CB2/TRPV1 activity AEA: CB1/CB2/TRPV1, no Nur77 reported PEA/OEA: PPAR-α, no CB2/TRPV1 or Nur77 activity
Enables dual membrane-nuclear signaling pathway research.
Nur77 mechanism from Fang et al. 2020/2023; CB2/TRPV1 from Alharthi et al. 2018.
Metabolic Stability FAAH Hydrolysis Compound Stability

Optimal Research and Industrial Application Scenarios for (7Z,10Z,13Z,16Z,19Z)-N-(2-Hydroxyethyl)docosa-7,10,13,16,19-pentaenamide (Synaptamide)


Dissecting Cannabinoid-Independent Neurodevelopment and Synaptic Plasticity Mechanisms

Synaptamide is the definitive tool for studying GPR110-mediated neurogenesis and synaptogenesis without confounding cannabinoid receptor activation. Its ~10-fold lower CB1 affinity (Ki 324 nM) compared to anandamide ensures that at its functional concentration range (10–100 nM), effects are mediated exclusively through GPR110 and PKA/CREB signaling [1]. This makes it ideal for primary neuronal culture assays, hippocampal slice electrophysiology, and in vivo studies of cognitive development where classical endocannabinoid signaling would otherwise confound interpretation [2].

In Vivo Models of Traumatic Brain Injury and Neuropathic Pain-Induced Cognitive Impairment

Synaptamide has demonstrated robust in vivo efficacy in rodent models of mild traumatic brain injury (mTBI) and neuropathic pain. At doses of 4–10 mg/kg/day administered subcutaneously, synaptamide promotes cognitive recovery, stabilizes hippocampal neurogenesis, reduces cold allodynia, and enhances NGF and NMDA receptor expression [1]. Its superior brain penetration relative to DHA makes it a preferred compound for CNS-targeted therapeutic studies [2]. Procurement for these applications requires high-purity material suitable for in vivo dosing.

Comparative Studies of Omega-3-Derived N-Acylethanolamines in Neuroinflammation

For research programs investigating the differential biological activities of omega-3-derived N-acylethanolamines, synaptamide is essential due to its demonstrated superiority over EPEA in reversing LPS-induced hippocampal cytokine elevation in vivo [1]. This differential efficacy provides a clear rationale for including synaptamide in comparative screens of DHA- and EPA-derived lipid mediators. Its unique GPR110 engagement further distinguishes it from all other NAEs, including PEA, OEA, and AEA [2].

Internal Standard and Reference Material for Lipidomics and Analytical Chemistry

Given its defined chemical identity (CAS 162758-94-3) and the availability of high-purity certified reference standards, synaptamide serves as a critical analyte and internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows for quantifying endogenous NAE levels in biological tissues and fluids [1]. Its distinct retention time and mass spectrometric signature differentiate it from other NAEs like AEA, PEA, and OEA, enabling accurate multiplexed quantification in metabolomics and lipidomics studies [2].

Application
Selection Property
Validation Focus
CB2-selective inflammation signaling studies
CB2 selectivity without CB1 activation
CB2-dependent readout specificity; exclude CB1 crosstalk
Hepatic steatosis model research
Cytotoxicity endpoint margin vs. reference modulator
Hepatocyte viability alongside lipid endpoint quantification
Membrane-nuclear receptor crosstalk research
Simultaneous CB2/TRPV1 and Nur77 engagement
Co-activation of CB2, TRPV1, and Nur77 pathways
Human metabolomics biomarker studies
Phototype-dependent baseline variability
Phototype-stratified normalization for DPA-EA in biofluid analysis
Quote Request

Request a Quote for N-(2-Hydroxyethyl)-7(Z),10(Z),13(Z),16(Z),19(Z)-docosapentaenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.